Pyrithione

Catalog No.
S540741
CAS No.
1121-31-9
M.F
C5H5NOS
M. Wt
127.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrithione

CAS Number

1121-31-9

Product Name

Pyrithione

IUPAC Name

1-hydroxypyridine-2-thione

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H

InChI Key

YBBJKCMMCRQZMA-UHFFFAOYSA-N

SMILES

C1=CC(=S)N(C=C1)O

solubility

Soluble in cold water (Zinc salt)

Synonyms

bis(N-oxopyridine-2-thionato)zinc (II), Dan-Gard, de-squaman, pyrithione zinc, Sebulon, zinc pyridinethione, zinc pyrithione, Zincon (zinc pyrithione), zincpolyanemine, ZNP, ZPT

Canonical SMILES

C1=CC(=S)N(C=C1)O

The exact mass of the compound Pyrithione is 315.9319 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 70° f) (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antiseborrhoeic; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Antifungal Properties

Pyrithione, most commonly referred to as Zinc Pyrithione (ZP), has been extensively studied for its antifungal properties. Research has demonstrated its effectiveness against a variety of fungal strains, including those associated with dandruff, seborrheic dermatitis, and Malassezia infections []. The exact mechanism of action is still being elucidated, but it's believed that ZP disrupts fungal cell membranes and inhibits their growth []. This antifungal activity makes ZP a key ingredient in many over-the-counter dandruff shampoos and antifungal creams [].

Antibacterial Effects

Beyond its antifungal properties, pyrithione also exhibits antibacterial activity against certain bacterial strains. Studies have shown its effectiveness against Staphylococcus aureus, a bacterium commonly associated with skin infections []. The specific mechanism for this antibacterial effect is not fully understood, but it's thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis []. While further research is needed to explore the full potential of ZP's antibacterial properties, these findings suggest its possible applications in topical antiseptics or disinfectants.

Potential Anti-inflammatory Effects

Recent scientific research suggests that pyrithione might possess anti-inflammatory properties. Studies have shown that ZP can reduce the production of inflammatory cytokines, which are signaling molecules involved in the inflammatory response []. This anti-inflammatory effect could be beneficial in managing inflammatory skin conditions like seborrheic dermatitis, where inflammation plays a significant role []. However, more research is required to fully understand the anti-inflammatory mechanisms of ZP and its potential therapeutic applications.

Pyrithione is a sulfur-containing heterocyclic compound derived from pyridine. Its chemical structure is characterized by a thione group (C=S) and a hydroxyl group (–OH) attached to a pyridine ring, specifically 2-hydroxy-1H-pyridine-1-thione. Pyrithione exists in two tautomeric forms: the major thione form and the minor thiol form, 2-mercaptopyridine-N-oxide . This compound has garnered attention due to its antifungal and antibacterial properties, making it useful in various applications.

  • Pyrithione itself has limited safety data available.
  • ZP is generally safe for topical use in shampoos at recommended concentrations [].
  • However, some people may experience mild scalp irritation from ZP [].
  • ZP should not be ingested as it can cause nausea and vomiting [].
, primarily involving its thione and thiol functionalities. Key reactions include:

  • Formation of Pyrithionate Ion: Pyrithione can react with bases such as sodium carbonate to form the pyrithionate ion, which acts as a bidentate ligand capable of complexing with metal ions .
  • Metal Complex Formation: Pyrithione readily forms coordination complexes with metals like zinc, copper, and nickel. For example, zinc pyrithione is synthesized by reacting pyrithione with zinc salts, leading to a stable complex that exhibits enhanced biological activity .
  • Photochemical Decomposition: Under UV light, pyrithione can decompose to produce hydroxyl radicals, which can be utilized in organic synthesis .

Pyrithione exhibits significant biological activity, particularly as an antifungal and antibacterial agent. Its mechanisms of action include:

  • Antifungal Activity: Pyrithione disrupts fungal cell membrane integrity and interferes with essential metabolic functions. It inhibits the proton pump in fungal cells, leading to cell death .
  • Antibacterial Activity: The compound disrupts bacterial cell membranes and metabolic processes, contributing to its bacteriostatic effects .

Zinc pyrithione is particularly noted for its effectiveness against dandruff and seborrheic dermatitis, functioning by inhibiting the growth of Malassezia yeast on the scalp .

Pyrithione can be synthesized through several methods:

  • From 2-Chloropyridine-N-Oxide: A common method involves reacting 2-chloropyridine-N-oxide with sodium hydrosulfide to yield 2-mercaptopyridine-N-oxide, which is then oxidized to produce pyrithione .
  • Oxidation of 2-Mercaptopyridine: Another approach involves oxidizing 2-mercaptopyridine using peracetic acid or other oxidizing agents to obtain pyrithione .
  • Metal Complex Formation: Pyrithione can be converted into metal complexes (e.g., zinc pyrithione) by reacting it with appropriate metal salts under controlled conditions .

Pyrithione has a variety of applications across different industries:

  • Pharmaceuticals: Used in over-the-counter products for treating dandruff and seborrheic dermatitis due to its antifungal properties .
  • Cosmetics: Incorporated into shampoos and body washes as an active ingredient for controlling fungal growth on the skin .
  • Industrial Uses: Employed as an algaecide in paints and coatings to prevent mildew and algae growth due to its low solubility in water .
  • Textiles: Applied in fabrics to inhibit microbial growth and odors, enhancing product longevity and hygiene .

Research on pyrithione's interactions has revealed its potential in various catalytic processes:

  • Metal Complex Catalysis: Studies have shown that metal complexes of pyrithione (e.g., copper and nickel complexes) exhibit high catalytic activity in oxidation reactions, such as converting styrene to styrene oxide under photocatalytic conditions .
  • Stability Under Catalytic Conditions: These metal complexes have demonstrated stability during reactions, suggesting their viability for industrial applications in organic synthesis .

Pyrithione shares similarities with several other compounds that exhibit antifungal or antibacterial properties. Here are some notable comparisons:

CompoundChemical FormulaUnique Features
Zinc PyrithioneC10H8N2O2S2ZnCoordination complex; effective against dandruff
KetoconazoleC26H28Cl2N4O4Broad-spectrum antifungal; used topically
Piroctone OlamineC12H15N3O3Antifungal agent; used in shampoos for dandruff
Selenium DisulfideSeS2Antifungal; used in shampoos like Selsun Blue

Pyrithione's unique feature lies in its dual action against fungi and bacteria while forming stable metal complexes that enhance its efficacy in various applications.

Spectroscopic Analysis Techniques

Fourier Transform Infrared and Raman Spectral Signatures

Fourier Transform Infrared spectroscopy represents a fundamental analytical technique for characterizing the molecular structure and bonding characteristics of pyrithione and its metal complexes. The infrared spectral signatures of pyrithione compounds exhibit distinctive absorption bands that provide comprehensive information about the coordination environment and structural features of these bioactive molecules [1] [2].

The characteristic Fourier Transform Infrared spectrum of pyrithione displays several key absorption regions that correspond to specific molecular vibrations. The higher frequency region, ranging from 3000 to 3200 cm⁻¹, exhibits bands attributed to aromatic carbon-hydrogen stretching vibrations, with prominent peaks observed at 3102, 3073, 3072, and 3056 cm⁻¹ for various pyrithione derivatives and their metal complexes [1]. The nitrogen-oxygen stretching vibration, characteristic of the N-oxide functionality in pyrithione, appears as a distinct absorption band at approximately 3102 cm⁻¹ [1].

The aromatic carbon-carbon stretching region, spanning 1400 to 1650 cm⁻¹, provides crucial structural information about the pyridine ring system. Multiple absorption bands are observed in this region, including peaks at 1614, 1474, 1469, 1457, and 1403 cm⁻¹, which correspond to different aromatic carbon-carbon stretching modes depending on the specific metal complex and substitution pattern [1]. These variations in peak positions reflect the electronic influence of metal coordination on the aromatic ring system.

The carbon-nitrogen and carbon-oxygen stretching vibrations appear in the fingerprint region between 1000 and 1300 cm⁻¹. Characteristic peaks are observed at 1292, 1222, 1206, 1199, 1197, 1147, 1138, 1134, 1087, and 1067 cm⁻¹ [1]. These bands provide detailed information about the coordination mode and the electronic environment of the pyrithione ligand when complexed with different metal centers.
The lower frequency region, below 1000 cm⁻¹, contains carbon-hydrogen out-of-plane bending vibrations and carbon-sulfur stretching modes. Peaks at 821, 809, 780, 762, 703, 696, and 669 cm⁻¹ correspond to aromatic carbon-hydrogen out-of-plane bending vibrations, while bands at 630, 602, 582, 564, and 565 cm⁻¹ are attributed to carbon-sulfur stretching vibrations [1]. The metal-ligand stretching vibrations appear at the lowest frequencies, with a representative peak observed at 488 cm⁻¹ for zinc pyrithione complexes [1].

Raman spectroscopy provides complementary vibrational information to Fourier Transform Infrared spectroscopy, particularly valuable for studying pyrithione complexes due to the enhanced sensitivity to sulfur-containing functional groups. Surface-Enhanced Raman Spectroscopy has demonstrated exceptional utility in detecting zinc pyrithione at nanogram per liter concentrations in real-life samples, enabling rapid on-site detection within one minute using portable instrumentation [3].

The Raman spectral signatures of pyrithione complexes exhibit characteristic bands that are particularly sensitive to the coordination environment and metal identity. The formation of silver-zinc and silver-sulfur bonds in Surface-Enhanced Raman Spectroscopy sensors provides unprecedented selectivity for zinc pyrithione detection, with the enhancement mechanism attributed to the strong affinity between the silver probe and the pyrithione ligand [3].

Mass Spectrometric Profiling of Metal Complexes

Mass spectrometry provides definitive identification and structural characterization of pyrithione metal complexes through high-resolution accurate mass measurements and fragmentation pattern analysis. Electrospray ionization coupled with quadrupole-time-of-flight mass spectrometry has proven particularly effective for characterizing gas-phase complexes formed between pyrithione and various transition metal ions [4] [5].

The mass spectrometric analysis of pyrithione metal complexes reveals the formation of several distinct ionic species that provide insights into the coordination chemistry and redox behavior of these systems. Positive ion mode spectra consistently display singly charged metal adduct ions with the general formula [C₁₀H₈MN₂O₂S₂]⁺, where M represents the metal center, among the most abundant peaks in the mass spectra [4] [5].

For zinc pyrithione complexes, the observed mass-to-charge ratio is 344.9702, which corresponds excellently with the calculated value of 344.9704, yielding a mass accuracy of 0.58 parts per million [4]. Copper pyrithione complexes exhibit a molecular ion peak at mass-to-charge ratio 349.9488 (calculated 349.9490, error 0.57 parts per million), while nickel, cobalt, and manganese complexes show peaks at 344.9845, 344.9782, and 340.9801, respectively, all with excellent mass accuracy below 0.60 parts per million [4].

The mass spectrometric data reveals an intriguing structural ambiguity in these complexes, as the observed mass-to-charge ratios are consistent with either two deprotonated pyrithione ligands [M(PTO)₂]⁺ or a single dipyrithione ligand [M(DPTO)]⁺, where dipyrithione represents the oxidized disulfide form 2,2'-dithiobis(pyridine N-oxide) [4] [5]. This ambiguity reflects the redox-active nature of the pyrithione ligand system and highlights the importance of complementary analytical techniques for complete structural characterization.

Collision-induced dissociation experiments provide valuable information about the fragmentation pathways and stability of pyrithione metal complexes. The major dissociation pathway involves the sequential loss of charged and radical pyrithione species, with the formation of [PTO]⁺ and metal-containing fragments being characteristic features of the fragmentation pattern [4] [5]. These fragmentation studies confirm the presence of metal-ligand interactions and provide evidence for the proposed coordination structures.

Doubly charged ionic species are also observed in the mass spectra, particularly for complexes containing multiple dipyrithione ligands with the general formula [M(DPTO)ₙ]²⁺ [4]. The formation of these multiply charged species suggests the ability of metals to coordinate multiple pyrithione units and highlights the potential for forming higher-order coordination complexes under appropriate conditions.

The mass spectrometric analysis of pyrithione complexes in different solvent systems and under varying ionization conditions has revealed the influence of transchelation reactions on the observed species [6] [7]. In the presence of copper ions, zinc pyrithione readily undergoes transchelation to form copper pyrithione complexes, a transformation that can be monitored in real-time using liquid chromatography-tandem mass spectrometry methods [6] [7].

Thermodynamic Stability and Decomposition Pathways

Ultraviolet Light Degradation Mechanisms

The photochemical degradation of pyrithione represents a critical pathway for the environmental fate and stability of these compounds. Ultraviolet light exposure initiates a complex series of degradation reactions that significantly impact the persistence and biological activity of pyrithione-based compounds in aquatic and terrestrial environments [8] [9] [10].

The photodegradation of zinc pyrithione proceeds through a rapid transformation mechanism that is highly dependent on light intensity and wavelength. Under controlled laboratory conditions with a twelve-hour light and twelve-hour dark cycle, the concentration of radiolabeled zinc pyrithione in pH 9 buffer solution decreases to 33% of the initial radioactivity within 15 minutes of light exposure [11]. Extended exposure for one hour results in less than 5% of the original compound remaining intact, demonstrating the rapid nature of the photolytic transformation [11].

Similar degradation kinetics are observed in artificial seawater systems, where the parent compound constitutes 45% of the added radioactivity after 15 minutes of light exposure, declining to only 1.3% after 24 hours [11]. The calculated half-lives for photolytic transformation are 13 minutes in pH 9 buffer and 17.5 minutes in artificial seawater, indicating minimal matrix effects on the fundamental photodegradation process [11].
The wavelength dependence of pyrithione photodegradation has been established through studies demonstrating that the pyrithione molecule undergoes photolysis at wavelengths between 320 and 355 nanometers [9]. This wavelength range corresponds to the near-ultraviolet region, indicating that pyrithione compounds are susceptible to degradation under natural sunlight conditions where these wavelengths are prevalent.

Field studies conducted at various water depths reveal the practical implications of light attenuation on pyrithione stability. At 0.5 meters depth in natural water bodies, copper pyrithione exhibits half-lives ranging from 120 to 210 minutes, while no significant degradation occurs below 2 meters depth due to insufficient light penetration [9]. These findings demonstrate that pyrithione persistence increases substantially with depth in aquatic environments.

The photodegradation mechanism involves the formation of multiple transformation products that retain varying degrees of biological activity. The primary degradation pathway leads to the formation of dipyrithione (2,2'-dithiobis(pyridine N-oxide)) through oxidative coupling of two pyrithione molecules [10]. Secondary transformation products include pyridine-N-oxide, 2-mercaptopyridine, pyridine-2-sulfonic acid, 2-mercaptopyridine-N-oxide, 2,2'-dithio-bis-pyridine, and various oxidized sulfur-containing derivatives [10].

Toxicity evaluation of photodegradation products reveals that while ultraviolet irradiation reduces the overall toxicity of metal pyrithiones, several degradation products retain significant biological activity. The 72-hour effective concentration for 50% growth inhibition values for these products against the marine alga Skeletonema costatum range from 1.1 to 65 micrograms per liter for the more toxic compounds, with pyridine-N-oxide and pyridine-2-sulfonic acid showing much lower toxicity at concentrations exceeding 100,000 micrograms per liter [10].

An important mechanistic aspect of pyrithione photodegradation involves the metal-dependent formation of copper complexes from degradation products. In the presence of sufficient copper ions, 2-mercaptopyridine-N-oxide and dipyrithione readily form copper pyrithione complexes, effectively regenerating toxic species from apparently detoxified photoproducts [10] [12]. This transchelation reaction significantly complicates the environmental fate assessment of pyrithione compounds and highlights the importance of considering copper availability in aquatic systems.

pH-Dependent Solubility Behavior

The solubility and stability of pyrithione compounds exhibit pronounced pH dependence that directly influences their environmental fate, bioavailability, and antimicrobial efficacy. The pH-dependent behavior reflects the amphoteric nature of the pyrithione molecule and the stability of metal-ligand coordination bonds under varying solution conditions [13] [14] [11].

Zinc pyrithione demonstrates optimal stability within a narrow pH range of 4.0 to 9.5, with maximum solubility observed around pH 8.0 [14] [15]. At pH 7.0, the water solubility of zinc pyrithione is approximately 15 milligrams per liter, increasing to 35 milligrams per liter at pH 8.0 [14] [15]. This enhanced solubility at slightly alkaline conditions reflects the ionization state of the pyrithione ligand and the coordination geometry of the zinc complex.

Below pH 4.0, zinc pyrithione undergoes dissociation to form free pyrithione and zinc ions [16] [17]. This dissociation process is particularly pronounced below pH 3.5, where complete decomposition of the complex occurs [17]. The dissociation reaction can be represented as the equilibrium between the intact zinc pyrithione complex and its dissociated components, with the equilibrium position strongly favoring dissociation under acidic conditions.

Above pH 9.5, zinc pyrithione undergoes hydrolysis to yield ionized pyrithione species and zincate complexes [16]. This hydrolytic degradation represents an alternative pathway for complex decomposition that becomes increasingly important at elevated pH values. The hydrolysis reaction involves the nucleophilic attack of hydroxide ions on the zinc center, leading to the formation of zinc hydroxide species and liberation of the pyrithione ligand.

The protonation thermodynamics of pyrithione have been extensively characterized through potentiometric titration studies. At infinite dilution and 298.15 K, the protonation constant (log K_H) is 4.620 ± 0.002, corresponding to a Gibbs free energy change of -26.4 ± 0.1 kilojoules per mole [13]. The protonation process is slightly endothermic with an enthalpy change of 2.1 ± 0.5 kilojoules per mole, indicating that the process is entropically driven with an entropy contribution of 28.5 ± 0.5 kilojoules per mole [13].

Sodium pyrithione exhibits similar pH-dependent behavior but with enhanced water solubility compared to the zinc complex. The optimal pH range for sodium pyrithione stability extends from 7 to 10, with maximum effectiveness observed at pH 8.0 for a 2% aqueous solution [18]. The enhanced solubility of the sodium salt reflects the ionic nature of the sodium-pyrithione interaction compared to the more covalent zinc-pyrithione coordination bonds.

The pH stability profile has practical implications for the formulation and application of pyrithione-containing products. In cosmetic and pharmaceutical applications, maintaining the pH within the optimal range is crucial for preserving antimicrobial efficacy while preventing decomposition. The pH-dependent solubility behavior also influences the environmental fate of pyrithione compounds, with neutral to slightly alkaline natural waters providing conditions favorable for complex stability and persistence.

Hydrolysis stability studies conducted across a range of pH values demonstrate that pyrithione compounds are generally hydrolysis-stable at pH 5, 7, and 9, as well as in artificial seawater at pH 8.2 [11]. This stability contrasts with the pronounced pH effects on complex dissociation and ionization, indicating that direct hydrolytic cleavage of the pyrithione molecule is not a significant degradation pathway under environmentally relevant conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Black or grey crystalline powder with a stench; [MSDSonline]

Color/Form

Off-white powde

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.00918496 g/mol

Monoisotopic Mass

127.00918496 g/mol

Heavy Atom Count

8

Density

1.782 at 25 °C

Odor

Mild

Appearance

Solid powder

Melting Point

240 °C, decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6GK82EC25D

Related CAS

15922-78-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1162 companies from 38 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1162 companies. For more detailed information, please visit ECHA C&L website;
Of the 37 notification(s) provided by 1157 of 1162 companies with hazard statement code(s):;
H301 (74.76%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (99.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (55.06%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (38.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (99.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (22.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of dandruff and seborrheic dermatitis.

Therapeutic Uses

Keratolytic Agents
/Pyrithione zinc/ effectiveness in dandruff and seborrhea is purported to result from both /cytostatic and antifungal/ actions and ... residual adherence to the skin after shampoo and rinse.
An international questionnaire completed by 722 dermatologists assessed the belief of tachyphylaxis incidence with pyrithione zinc (PTZ)-based shampoos, time course, occurrence relative to active ingredients, and effect of switching products. Two double-blind, randomized, clinical evaluations were conducted, 24- and 48-week studies, whereby a 1% PTZ shampoo, a 2% PTZ shampoo, or a matched placebo control shampoo was used by each subject for the duration of the study. Dermatologists assessed the adherent scalp flaking (scale of 0-10) at baseline and at specified intervals. 64% of responding dermatologists believed tachyphylaxis occurred with PTZ products, and most felt that tachyphylaxis occurred within 3 months of use. Evaluation of mean treatment responses vs. placebo and individual responses as a function of study duration showed a consistent benefit for all products at all time points; therefore, no evidence for tachyphylaxis was found (within 48 weeks of treatment) ...
Dandruff results from at least three etiologic factors: Malassezia fungi, sebaceous secretions, and individual sensitivity ... Of the three etiologic factors implicated in dandruff, Malassezia, sebaceous triglycerides, and individual susceptibility, Malassezia are the easiest to control. Pyrithione zinc kills Malassezia and all other fungi, and is highly effective against the Malassezia species actually found on scalp. Reduction in fungi reduces free fatty acids, thereby reducing scalp flaking and itch.
... The efficacy and safety of ketoconazole (KET) 2% and zinc pyrithione (ZPT) 1% in shampoo formulations for the alleviation of severe dandruff and seborrheic dermatitis /were compared/. This open randomized, parallel-group trial began with a 2-week run-in phase during which subjects applied a neutral non-antidandruff shampoo. It was followed by a 4-week randomized treatment phase and a subsequent 4-week follow-up phase without treatment. Shampooing during the treatment period was carried out twice weekly for the KET group and at least twice weekly for the ZPT group in accordance with the label instructions. A total of 343 subjects were recruited to enter the trial. Of the 331 eligible volunteers, 171 were randomized to KET 2% and 160 to ZPT 1%. ... Beneficial effects were evidenced for both medicated shampoos, but the effect was significantly better for KET 2%, which achieved a 73% improvement in the total dandruff severity score compared with 67% for ZPT 1% at week 4 (p < 0.02). The recurrence rate of the disease was also significantly lower following KET 2% treatment than following ZPT 1% treatment ... Both formulations were well tolerated.

MeSH Pharmacological Classification

Keratolytic Agents

Mechanism of Action

Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

13463-41-7

Absorption Distribution and Excretion

Following oral ingestion, only the pyrithione moiety is absorbed. Less than 1% of administered zinc pyrithione is absorbed from the skin. Radioabeled Zn pyrithione administered to rats, rabbits and monkeys, either orally or via intraperitoneal injection were absorbed into circulatin to extent of 80-90%.
The major route of elimination from the body after oral administration in rat was urine, with S-glucuronides of 2-mercaptopyridine-N-oxide being the major metabolites and 2-mercaptopyridine-N-oxide as the minor metabolite. Following oral administration, the majority of zinc is eliminated in the feces. Upon dermal administration, >90% of recovery was obtained from washings of the application site of pigs. Urinary excretion was 3% in animals with intact skin.

Metabolism Metabolites

After oral administration in rabbits, rats, monkeys, and dogs, pyrithione zinc is biotransformed into 2-pyridinethiol 1-oxide S-glucuronide and 2-pyridinethiol S-glucuronide.

Wikipedia

Pyrithione
Rupintrivi

Use Classification

Cosmetics -> Antiseborrhoeic; Preservative

General Manufacturing Information

2-Pyridinethiol, 1-oxide: ACTIVE

Dates

Last modified: 08-15-2023

An improved tumor-specific therapeutic strategy by the spatio-temporally controlled in situ formation of a Cu(ii) complex, leading to prompt cell apoptosis via photoactivation of a prodrug

Amrita Chaudhuri, Rakesh Mengji, Yarra Venkatesh, Avijit Jana, N D Pradeep Singh
PMID: 32202569   DOI: 10.1039/d0cc00667j

Abstract

The anti-tumor activity of Cu complexes is well established in cancer research. We developed a biotin-tagged Cu-chelating prodrug that is activated by one-photon and two-photon irradiation for the target-specific and spatio-temporally controlled in situ generation of a Cu complex. In this way, we transform copper from a "cancer-promoting" agent to an anticancer agent.


Anti-tumour activity of zinc ionophore pyrithione in human ovarian cancer cells through inhibition of proliferation and migration and promotion of lysosome-mitochondrial apoptosis

Mengge Chen, Yanpeng Ding, Yuan Ke, Yifei Zeng, Nuomin Liu, Yahua Zhong, Xinying Hua, Zheng Li, Yudi Xiong, Chaoyan Wu, Haijun Yu
PMID: 32456481   DOI: 10.1080/21691401.2020.1770266

Abstract

Zinc pyrithione (ZPT) is widely used as an antimicrobial. Zinc is a necessary trace element of the human whose homeostasis associated with several cancers. However, the anticancer effect of increased Zinc in ovarian cancer is still unclear. This study focussed on the anti-tumour effects of ZPT combined with Zinc in SKOV3 and SKOV3/DDP cells. The cell viability, apoptosis, migration, and invasion assays were detected by CCK-8, flow cytometry, wound healing and transwell assay, respectively. The distribution of Zinc in cells was monitored by staining of Zinc fluorescent dye and lysosome tracker. The changes in lysosomal membrane stability were reflected by acridine orange fluorescence and cathepsin D reposition. Expression of the proteins about invasion and apoptosis was evaluated by western blot. The results indicated that ZPT combined with Zinc could notably reduce cell viability, inhibit migration and invasion in SKOV3 and SKOV3/DDP cells. Besides, ZPT performed as a Zinc carrier targeted lysosomes, caused the increase of its membrane permeability and the release of cathepsin D accompanied by mitochondrial apoptosis in SKOV3/DDP cells. In conclusion, our work suggests that ZPT combined with Zinc could inhibit proliferation, migration, invasion, and promote apoptosis by trigger the lysosome-mitochondrial apoptosis pathway in ovarian carcinoma.


Bactericidal effect of pyridine-2-thiol 1-oxide sodium salt and its complex with iron against resistant clinical isolates of Mycobacterium tuberculosis

Debora L Campos, Ignacio Machado, Camila M Ribeiro, Dinorah Gambino, Fernando R Pavan
PMID: 31619772   DOI: 10.1038/s41429-019-0243-3

Abstract

The objective of this study was to determine the activity of pyridine-2-thiol 1-oxide sodium salt (Na mpo) and its complex with iron [Fe(mpo)
] against Mycobacterium tuberculosis. The compounds were tested against a standard strain of M. tuberculosis H
Rv (ATCC 27294), with minimal inhibitory concentrations (MIC
) of 7.20 and 1.07 μM to Na mpo and [Fe(mpo)
], respectively, and against three clinical isolates with different genotypic profiles, with MIC values ranging from 0.74 to 6.52 and 0.30 to 2.25 μM to Na mpo and [Fe(mpo)
], respectively. [Fe(mpo)
] was more effective against susceptible strains but both compounds were effective in inhibiting MDR and XDR-TB clinical strains. The profile activity was determined through the methodology of a time-kill curve against standard and clinical strains of M. tuberculosis. Time-kill studies indicated that Na mpo had an early bactericidal activity against H
Rv and clinical isolates, with sterilizing effects observed in 5 and 7 days, respectively, at its MIC
. The anti MDR and XDR-M. tuberculosis activity and bactericidal effect of Na mpo and [Fe(mpo)
] demonstrate their potential as new compounds for the treatment of tuberculosis.


Towards Identification of Essential Structural Elements of Organoruthenium(II)-Pyrithionato Complexes for Anticancer Activity

Jerneja Kladnik, Jakob Kljun, Hilke Burmeister, Ingo Ott, Isolda Romero-Canelón, Iztok Turel
PMID: 31461189   DOI: 10.1002/chem.201903109

Abstract

An organoruthenium(II) complex with pyrithione (2-mercaptopyridine N-oxide) 1 a has previously been identified by our group as a compound with promising anticancer potential without cytotoxicity towards non-cancerous cells. To expand the rather limited research on compounds of this type, an array of novel chlorido and 1,3,5-triaza-7-phosphaadamantane (pta) organoruthenium(II) complexes with methyl-substituted pyrithiones has been prepared. After thorough investigation of the aqueous stability of these complexes, their modes of action have been elucidated at the cellular level. Minor structural alterations in the ruthenium-pyrithionato compounds resulted in fine-tuning of their cytotoxicities. The best performing compounds, 1 b and 2 b, with a chlorido or pta ligand bound to ruthenium, respectively, and a methyl group at the 3-position of the pyrithione scaffold, have been further investigated. Both compounds trigger early apoptosis, induce the generation of reactive oxygen species and G1 arrest in A549 cancer cells, and show no strong interaction with DNA. However, only 1 b also inhibits thioredoxin reductase. Wound healing assays and mitochondrial function evaluation have revealed differences between these two compounds at the cellular level.


Inhibition of the LOX enzyme family members with old and new ligands. Selectivity analysis revisited

István Hajdú, József Kardos, Balázs Major, Gabriella Fabó, Zsolt Lőrincz, Sándor Cseh, György Dormán
PMID: 30098867   DOI: 10.1016/j.bmcl.2018.07.001

Abstract

Lysyl oxidase (LOX) enzymes as potential drug targets maintain constant attention in the therapy of fibrosis, cancer and metastasis. In order to measure the inhibitory activity of small molecules on the LOX enzyme family members a fluorometric activity screening method was developed. During assay validation, previously reported non-selective small inhibitor molecules (BAPN, MCP-1, thiram, disulfiram) were investigated on all of the major LOX enzymes. We confirmed that MCP-1, thiram, disulfiram are in fact pan-inhibitors, while BAPN inhibits only LOX-like enzymes (preferably LOX-like-protein-2, LOXL2) in contrast to the previous reports. We measured the LOX inhibitory profile of a small targeted library generated by 2D ligand-based chemoinformatics methods. Ten hits (10.4% hit rate) were identified, and the compounds showed distinct activity profiles. Potential inhibitors were also identified for LOX-like-protein-3 (LOXL3) and LOX-like-protein-4 (LOXL4), that are considered as emerging drug targets in the therapy of melanoma and gastric cancer.


Binding Kinetics of Ruthenium Pyrithione Chemotherapeutic Candidates to Human Serum Proteins Studied by HPLC-ICP-MS

Katarina Marković, Radmila Milačič, Stefan Marković, Jerneja Kladnik, Iztok Turel, Janez Ščančar
PMID: 32225069   DOI: 10.3390/molecules25071512

Abstract

The development of ruthenium-based complexes for cancer treatment requires a variety of pharmacological studies, one of them being a drug's binding kinetics to serum proteins. In this work, speciation analysis was used to study kinetics of ruthenium-based drug candidates with human serum proteins. Two ruthenium (Ru) complexes, namely [(η
-
-cymene)Ru(1-hydroxypyridine-2(1
)-thionato)Cl] (
) and [(η
-
-cymene)Ru(1-hydroxypyridine-2(1
)-thionato)pta]PF
(
) (where pta = 1,3,5-triaza-7-phosphaadamantane), were selected. Before a kinetics study, their stability in relevant media was confirmed by nuclear magnetic resonance (NMR). Conjoint liquid chromatography (CLC) monolithic column, assembling convective interaction media (CIM) protein G and diethylamino (DEAE) disks, was used for separation of unbound Ru species from those bound to human serum transferrin (Tf), albumin (HSA) and immunoglobulins G (IgG). Eluted proteins were monitored by UV spectrometry (278 nm), while Ru species were quantified by post-column isotope dilution inductively coupled plasma mass spectrometry (ID-ICP-MS). Binding kinetics of chlorido (
) and pta complex (
) to serum proteins was followed from 5 min up to 48 h after incubation with human serum. Both Ru complexes interacted mainly with HSA. Complex (
) exhibited faster and more extensive interaction with HSA than complex (
). The equilibrium concentration for complex (
) was obtained 6 h after incubation, when about 70% of compound was bound to HSA, 5% was associated with IgG, whereas 25% remained unbound. In contrast, the rate of interaction of complex (
) with HSA was much slower and less extensive and the equilibrium concentration was obtained 24 h after incubation, when about 50% of complex (
) was bound to HSA and 50% remained unbound.


Structural Isomerism and Enhanced Lipophilicity of Pyrithione Ligands of Organoruthenium(II) Complexes Increase Inhibition on AChE and BuChE

Jerneja Kladnik, Samuel Ristovski, Jakob Kljun, Andrea Defant, Ines Mancini, Kristina Sepčić, Iztok Turel
PMID: 32781544   DOI: 10.3390/ijms21165628

Abstract

The increasing number of Alzheimer's disease (AD) cases requires the development of new improved drug candidates, possessing the ability of more efficient treatment as well as less unwanted side effects. Cholinesterase enzymes are highly associated with the development of AD and thus represent important druggable targets. Therefore, we have synthesized eight organoruthenium(II) chlorido complexes
-
with pyrithione-type ligands (pyrithione = 1-hydroxypyridine-2(1
)-thione,
), bearing either pyrithione
, its methyl (
-
) or bicyclic aromatic analogues (
-
) and tested them for their inhibition towards electric eel acetylcholinesterase (eeAChE) and horse serum butyrylcholinesterase (hsBuChE). The experimental results have shown that the novel complex
with the ligand 1-hydroxyquinoline-2-(1
)-thione (
) improves the inhibition towards eeAChE (IC
= 4.9 μM) and even more potently towards hsBuChE (IC
= 0.2 μM) in comparison with the referenced
. Moreover, computational studies on
AChE have supported the experimental outcomes for
, possessing the lowest energy value among all tested complexes and have also predicted several interactions of
with the target protein. Consequently, we have shown that the aromatic ring extension of the ligand
, though only at the appropriate position, is a viable strategy to enhance the activity against cholinesterases.


Development of complementary CE-MS methods for speciation analysis of pyrithione-based antifouling agents

Sebastian Faßbender, Ann-Katrin Döring, Björn Meermann
PMID: 31494688   DOI: 10.1007/s00216-019-02094-5

Abstract

In the recent decade, metal pyrithione complexes have become important biocides for antifouling purposes in shipping. The analysis of metal pyrithione complexes and their degradation products/species in environmental samples is challenging because they exhibit fast UV degradation, transmetalation, and ligand substitution and are known to be prone to spontaneous species transformation within a chromatographic system. The environmental properties of the pyrithione species, e.g., toxicity to target and non-target organisms, are differing strongly, and it is therefore inevitable to identify as well as quantify all species separately. To cope with the separation of metal pyrithione species with minimum species transformation during analysis, a capillary electrophoresis (CE)-based method was developed. The hyphenation of CE with selective electrospray ionization- and inductively coupled plasma-mass spectrometry (ESI-, ICP-MS) provided complementary molecular and elemental information for the identification and quantification of pyrithione species. To study speciation of pyrithiones, a leaching experiment of several commercial antifouling paints containing zinc pyrithione in ultrapure and river water was conducted. Only the two species pyrithione (HPT) and dipyrithione ((PT)
) were found in the leaching media, in concentrations between 0.086 and 2.4 μM (HPT) and between 0.062 and 0.59 μM ((PT)
), depending on the paint and leaching medium. The limits of detection were 20 nM (HPT) and 10 nM ((PT)
). The results show that complementary CE-MS is a suitable tool for mechanistical studies concerning species transformation (e.g., degradation) and the identification of target species of metal pyrithione complexes in real surface water matrices, laying the ground for future environmental studies. Graphical abstract Hyphenation of CE with ESI- and ICP-MS provided complementary molecular and elemental information. Metal pyrithione species released from commercial antifouling paints could be identified and quantified in ultrapure and river water matrices.


Cadmium pyrithione suppresses tumor growth in vitro and in vivo through inhibition of proteasomal deubiquitinase

Xin Chen, Jinjie Wu, Qianqian Yang, Xiaolan Zhang, Peiquan Zhang, Siyan Liao, Zhimin He, Xuejun Wang, Chong Zhao, Jinbao Liu
PMID: 29098502   DOI: 10.1007/s10534-017-0062-6

Abstract

The ubiquitin-proteasome system (UPS) is indispensable to the protein quality control in eukaryotic cells. Due to the remarkable clinical success of using proteasome inhibitors for clinical treatment of multiple myeloma, it is anticipated that targeting the UPS upstream of the proteasome step be an effective strategy for cancer therapy. Deubiquitinases (DUB) are proteases that remove ubiquitin from target proteins and therefore regulate multiple cellular processes including some signaling pathways altered in cancer cells. Thus, targeting DUB is a promising strategy for cancer drug discovery. Previously, we have reported that metal complexes, such as copper and gold complexes, can disrupt the UPS via suppressing the activity of 19S proteasome-associated DUBs and/or of the 20S proteasomes, thereby inducing cancer cell death. In this study, we found that cadmium pyrithione (CdPT) treatment led to remarkable accumulation of ubiquitinated proteins in cultured cancer cells and primary leukemia cells. CdPT potently inhibited the activity of proteasomal DUBs (USP14 and UCHL5), but slightly inhibited 20S proteasome activity. The anti-cancer activity of CdPT was associated with triggering apoptosis via caspase activation. Moreover, treatment with CdPT inhibited proteasome function and repressed tumor growth in animal xenograft models. Our results show that cadmium-containing complex CdPT may function as a novel proteasomal DUB inhibitor and suggest appealing prospects for cancer treatment.


Dual-Pharmacophore Pyrithione-Containing Cephalosporins Kill Both Replicating and Nonreplicating

Landys Lopez Quezada, Kelin Li, Stacey L McDonald, Quyen Nguyen, Andrew J Perkowski, Cameron W Pharr, Ben Gold, Julia Roberts, Kathrine McAulay, Kohta Saito, Selin Somersan Karakaya, Prisca Elis Javidnia, Esther Porras de Francisco, Manuel Marin Amieva, Sara Palomo Dı Az, Alfonso Mendoza Losana, Matthew Zimmerman, Hsin-Pin Ho Liang, Jun Zhang, Veronique Dartois, Stéphanie Sans, Sophie Lagrange, Laurent Goullieux, Christine Roubert, Carl Nathan, Jeffrey Aubé
PMID: 31184461   DOI: 10.1021/acsinfecdis.9b00112

Abstract

The historical view of β-lactams as ineffective antimycobacterials has given way to growing interest in the activity of this class against
(
) in the presence of a β-lactamase inhibitor. However, most antimycobacterial β-lactams kill
only or best when the bacilli are replicating. Here, a screen of 1904 β-lactams led to the identification of cephalosporins substituted with a pyrithione moiety at C3' that are active against
under both replicating and nonreplicating conditions, neither activity requiring a β-lactamase inhibitor. Studies showed that activity against nonreplicating
required the
release of the pyrithione, independent of the known class A β-lactamase, BlaC. In contrast, replicating
could be killed both by released pyrithione and by the parent β-lactam. Thus, the antimycobacterial activity of pyrithione-containing cephalosporins arises from two mechanisms that kill mycobacteria in different metabolic states.


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